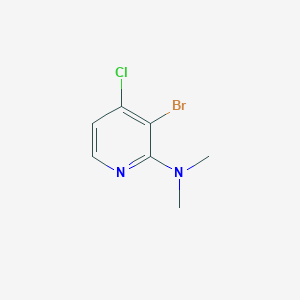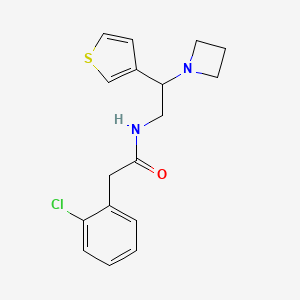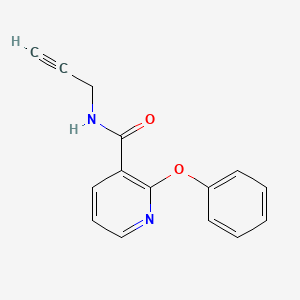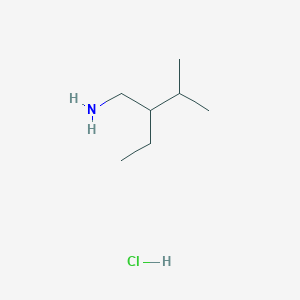
3-Bromo-4-chloro-N,N-dimethylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-4-chloro-N,N-dimethylpyridin-2-amine” is a chemical compound with the molecular weight of 235.51 . It is used in various scientific research and has been referenced in several peer-reviewed papers .
Molecular Structure Analysis
The molecular structure of “3-Bromo-4-chloro-N,N-dimethylpyridin-2-amine” can be represented by the InChI code: 1S/C7H8BrClN2/c1-11(2)7-3-6(9)5(8)4-10-7/h3-4H,1-2H3 . This indicates that the molecule consists of a pyridine ring substituted with bromine, chlorine, and a dimethylamino group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-4-chloro-N,N-dimethylpyridin-2-amine” include a molecular weight of 235.51 . Unfortunately, other specific properties like boiling point, melting point, and density were not found in the search results .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
3-Bromo-4-chloro-N,N-dimethylpyridin-2-amine: is a valuable intermediate in organic synthesis. It can be used to introduce pyridine moieties into larger molecules, which are prevalent in many pharmaceuticals and agrochemicals . Its halogen atoms make it a versatile starting material for cross-coupling reactions, a cornerstone technique in constructing complex organic structures.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the synthesis of various therapeutic agents. Its structure is amenable to modifications that can lead to the discovery of new drugs with potential activity against a range of diseases .
Material Science
The compound’s unique structure allows for its incorporation into advanced materials. For instance, it could be used in the development of organic semiconductors or as a ligand in metal-organic frameworks (MOFs), which have applications in gas storage and separation .
Analytical Chemistry
3-Bromo-4-chloro-N,N-dimethylpyridin-2-amine: can be used as a standard or reagent in analytical methods. Its well-defined structure and properties facilitate the development of analytical techniques, such as chromatography or mass spectrometry, to detect or quantify other substances .
Environmental Studies
This compound may also find use in environmental studies. For example, researchers can study its degradation products to understand the environmental fate of similar organic compounds. It can also serve as a model compound for testing new environmental remediation methods .
Industrial Applications
In the industrial sector, derivatives of 3-Bromo-4-chloro-N,N-dimethylpyridin-2-amine could be used in the synthesis of dyes, pigments, or other specialty chemicals. Its bromine and chlorine atoms are particularly useful for introducing these elements into industrial chemical processes .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
N,n-dimethylaminopyridines, a class of compounds to which this molecule belongs, are widely used in the synthesis of biologically active compounds of the pyridine series .
Mode of Action
It’s known that n,n-dimethylaminopyridines can act as base catalysts in organic synthesis . They may interact with their targets through nucleophilic substitution or free radical reactions .
Biochemical Pathways
It’s known that benzylic halides, which are structurally similar, can undergo reactions at the benzylic position, affecting various biochemical pathways .
Result of Action
Given its potential role as a base catalyst in organic synthesis, it may facilitate various chemical reactions, leading to the formation of new compounds .
Eigenschaften
IUPAC Name |
3-bromo-4-chloro-N,N-dimethylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2/c1-11(2)7-6(8)5(9)3-4-10-7/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWBQJXMGVSLSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-N,N-dimethylpyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-chloro-benzamide](/img/structure/B2883087.png)





![Ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate](/img/structure/B2883097.png)
![2-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}benzenecarboxylic acid](/img/structure/B2883098.png)
![2-amino-N-(4-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2883103.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-indazol-3-yl)methanone](/img/structure/B2883104.png)
![N-(2-ethoxyphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2883106.png)
![(4-Piperidin-1-ylsulfonylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2883107.png)
